Cevipabulin mechanism of action on tubulin dynamics
Cevipabulin mechanism of action on tubulin dynamics
An In-depth Technical Guide on the Core Mechanism of Action of Cevipabulin on Tubulin Dynamics
Introduction
Cevipabulin (formerly TTI-237) is a synthetic, orally bioavailable small molecule that has been investigated as an anti-cancer agent in clinical trials.[1][2] It is classified as a microtubule-targeting agent (MTA), a class of drugs that interfere with the function of microtubules, which are essential for various cellular processes, most notably mitosis. Initially, Cevipabulin presented a paradoxical profile: while it competes for binding at the vinblastine site on β-tubulin, typically associated with microtubule destabilization, it was observed to promote tubulin polymerization in vitro, a characteristic of stabilizing agents like paclitaxel.[1][2] This guide elucidates the complex and unique dual mechanism of action of Cevipabulin, resolving these apparent contradictions and providing insight into its effects on tubulin dynamics.
Recent structural and biochemical studies have revealed that Cevipabulin simultaneously binds to two distinct sites on the αβ-tubulin heterodimer, triggering separate and novel downstream effects: the induction of abnormal tubulin protofilament polymerization and the promotion of proteasome-dependent tubulin degradation.[3][4]
Core Mechanism of Action: A Dual-Binding Model
The key to understanding Cevipabulin's action lies in its ability to occupy two spatially independent binding sites on the tubulin dimer.[3] This dual engagement leads to a combination of effects not seen with other clinical MTAs.
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Binding Site 1: The Vinblastine Site (β-Tubulin) Like vinca alkaloids, Cevipabulin binds to the vinblastine site located on β-tubulin at the interface between two tubulin heterodimers.[1][3] However, its effect is atypical. Instead of inducing depolymerization, this interaction enhances longitudinal contacts between tubulin dimers.[1][5] Concurrently, it prevents the tubulin dimer from adopting the "straight" conformation necessary for proper lateral interactions between protofilaments.[4] The net result is the formation of linear tubulin protofilaments that cannot assemble into complete microtubules but instead tangle into irregular aggregates.[1][4][6] This aggregation of tubulin protein explains the increase in turbidity observed in in-vitro polymerization assays, which was initially misinterpreted as microtubule stabilization.[1]
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Binding Site 2: The "Seventh Site" (α-Tubulin) X-ray crystallography has identified a novel binding pocket for Cevipabulin on α-tubulin, termed the "seventh site".[1][3][7] This site is located near the non-exchangeable GTP binding pocket, which is crucial for the structural stability of the tubulin dimer.[8] Cevipabulin's binding to the seventh site pushes the α-T5 loop outward.[7][9] This conformational change disrupts key hydrogen bonds between the α-T5 loop and the non-exchangeable GTP, effectively making the nucleotide exchangeable.[10] The loss of this stable, non-exchangeable GTP destabilizes the entire tubulin dimer, marking it for subsequent degradation via the proteasome pathway.[1][3][8]
Quantitative Data
The biological activity of Cevipabulin has been quantified across various cancer cell lines, demonstrating potent cytotoxic effects at low nanomolar concentrations.
| Cell Line | Cancer Type | IC₅₀ (nM)[11] |
| MDA-MB-468 | Breast Cancer | 18 ± 6 |
| MDA-MB-435 | Breast Cancer | 21 ± 4 |
| LnCaP | Prostate Cancer | 22 ± 7 |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 |
| HeLa | Cervical Cancer | 40 |
Table 1: Cytotoxicity (IC₅₀) of Cevipabulin after 72 hours of exposure in various human cancer cell lines.
Cellular Consequences
The unique molecular mechanism of Cevipabulin leads to distinct and observable cellular phenotypes.
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Cytoskeletal Disruption: Immunofluorescence microscopy reveals that Cevipabulin treatment does not result in the typical microtubule bundling seen with stabilizers or the complete network dissolution seen with destabilizers. Instead, it causes the formation of extensive, irregular tubulin aggregates within the cytoplasm.[1]
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Cell Cycle Arrest: At concentrations above 50 nM, Cevipabulin causes a strong G2/M phase block in the cell cycle.[11] This is a common outcome for agents that disrupt the mitotic spindle.
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Induction of Apoptosis: At lower concentrations (20-40 nM), Cevipabulin treatment leads to the appearance of a sub-G1 peak in flow cytometry analysis, which is indicative of apoptotic cells with fragmented DNA.[11]
Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the mechanism of action of Cevipabulin.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the extent of tubulin assembly into polymers by monitoring changes in light scattering.
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Objective: To determine if a compound promotes or inhibits the polymerization of purified tubulin in vitro.
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Principle: Microtubule formation causes an increase in the turbidity of a solution, which can be measured as an increase in optical density (OD) at 340-350 nm.[12][13]
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Methodology:
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Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., porcine brain tubulin) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.[13][14]
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Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to wells containing various concentrations of Cevipabulin or control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer, DMSO as a vehicle control). The final tubulin concentration is typically 2-4 mg/mL.[14][15]
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Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. This temperature shift initiates polymerization.[13][15]
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Data Acquisition: Immediately begin recording the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.[15]
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Analysis: Plot absorbance versus time. An increase in OD indicates polymerization, while a decrease or lack of increase indicates inhibition. Cevipabulin will show an increase in OD due to protofilament aggregation.[1]
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Immunofluorescence Microscopy for Microtubule Integrity
This technique is used to visualize the microtubule network and associated structures within cells.
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Objective: To observe the morphological changes in the tubulin cytoskeleton after treatment with Cevipabulin.
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Principle: Cells are fixed and permeabilized to allow fluorescently-labeled antibodies to bind specifically to α-tubulin, revealing the microtubule structures.
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Methodology:
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Cell Culture: Plate cells (e.g., HeLa) on glass coverslips and allow them to adhere overnight.
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Treatment: Treat cells with desired concentrations of Cevipabulin or controls for a specified time (e.g., 16 hours).[1]
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Fixation: Wash the cells with PBS. Fix the cells to preserve their structure, typically with ice-cold methanol for 4-5 minutes at -20°C, which is optimal for microtubule staining.[16] Alternatively, 4% paraformaldehyde in PBS for 20-30 minutes at room temperature can be used.[14]
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Permeabilization & Blocking: If using paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-20 minutes.[14] Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 45-60 minutes.[16]
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Primary Antibody Incubation: Incubate the coverslips with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.[17]
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Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI or Hoechst can be included.[16]
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Mounting and Imaging: Wash the coverslips a final time and mount them onto microscope slides. Image using a fluorescence or confocal microscope.
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Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of individual cells to determine their distribution across the phases of the cell cycle.
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Objective: To determine the effect of Cevipabulin on cell cycle progression.
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Principle: A fluorescent dye, Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing discrimination between G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
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Methodology:
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Cell Culture and Treatment: Culture cells to ~70% confluency and treat with various concentrations of Cevipabulin for a relevant time period (e.g., 24-48 hours).
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Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge to pellet the cells.
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Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]
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Incubation: Incubate for 20-30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI and collecting the red fluorescence emission.
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Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[19]
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References
- 1. biorxiv.org [biorxiv.org]
- 2. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Tubulin polymerization assay [bio-protocol.org]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow Cytometry Protocol [sigmaaldrich.com]
